molecular formula C₃H₁₀OSn B043995 Trimethyltin hydroxide CAS No. 56-24-6

Trimethyltin hydroxide

Cat. No. B043995
CAS RN: 56-24-6
M. Wt: 181.83 g/mol
InChI Key: UABRYPURASNHRO-UHFFFAOYSA-N
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Description

Synthesis Analysis

Trimethyltin hydroxide can be synthesized through electrochemical methods, where trimethyltin ions are produced by the reaction of tetramethyltin with mercury(I) ions electrolytically generated in methanol containing sodium carboxylate as a supporting electrolyte. This process leads to the formation of trimethyltin carboxylates, which are appreciably soluble in solvents like chloroform and carbon tetrachloride (Peruzzo, Plazzogna, & Tagliavini, 1969).

Molecular Structure Analysis

The molecular structure of trimethyltin hydroxide has been extensively studied, revealing its dimeric nature in solution and its complex crystallographic behaviors. Infrared spectra and molecular weight determinations suggest a dimeric molecule in solution, transitioning to a linear polymer in the solid state. This compound exhibits a unique room temperature structure consisting of 32 crystallographically independent units arranged in coordination polymer strands (Okawara & Yasuda, 1964; Anderson et al., 2011).

Chemical Reactions and Properties

Trimethyltin hydroxide reacts with methyliodide to form a compound identified as a salt, highlighting its reactivity and potential for forming complex compounds. This reactivity is crucial for understanding the compound's chemical behavior and applications in synthesis and industrial processes (Harada, 1931).

Physical Properties Analysis

The physical properties of trimethyltin hydroxide, such as its phase changes and stability at various temperatures, are of significant interest. It undergoes a first-order phase change upon cooling below approximately 160 K, transitioning to a symmetric structure. This reversible phase change and the stability of the high Z′ structure at higher temperatures are critical for understanding its physical behaviors (Anderson et al., 2011).

Chemical Properties Analysis

In addition to its synthesis and structural characteristics, trimethyltin hydroxide's chemical properties, such as its ability to form coordination polymers and its reactions with various compounds, are of great interest. These properties are explored through spectroscopic studies and crystallography, revealing intricate details about its reactivity and potential applications in various fields (Ma et al., 2006).

Scientific Research Applications

  • Neurodegenerative Studies : Trimethyltin (TMT) is known to cause neurodegeneration in the hippocampus, leading to behavioral abnormalities and epileptic seizures. This makes it a useful tool for studying neurotoxicity and therapeutic interventions (Lee et al., 2016).

  • Neurochemistry Research : Exposure to trimethyltin hydroxide affects neurotransmitter levels in the brain, such as decreasing GABA levels in the hippocampus, thereby influencing neurochemical research (Mailman et al., 1983).

  • Chemical Speciation : The hydrolysis of trimethyltin(IV) in various salt media has been studied to understand its speciation in multicomponent electrolyte solutions, crucial for chemical research (De Stefano et al., 1999).

  • Organic Synthesis : Organotin oxides and hydroxides, including trimethyltin hydroxide, are used in organic synthesis, particularly in solid-phase cleavage of benzyl ester linkages and as catalysts for transesterification and acetylation/deacetylation of alcohols (Mascaretti et al., 1999).

  • Environmental Chemistry : Studies show that estuarine sediments can convert trimethyltin hydroxide to tetramethyltin, indicating pathways for environmental transformation of organotin compounds (Guard et al., 1981).

  • Toxicological Impact : Research has also delved into the toxicological effects of trimethyltin hydroxide, such as its impact on auditory function, neuron damage, and learning impairment in animal models (Koda et al., 2008).

Safety And Hazards

Trimethyltin hydroxide is harmful if swallowed, in contact with skin, or if inhaled . It is very toxic to aquatic life with long-lasting effects .

Future Directions

At low temperatures, the metalorganic compound trimethyltin hydroxide possesses a commensurately modulated crystal structure . This modulation wave vector can be described as q = 12c∗ . The crystal structure is studied by analyzing single-crystal X-ray diffraction data within .

properties

InChI

InChI=1S/3CH3.H2O.Sn/h3*1H3;1H2;
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UABRYPURASNHRO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Sn](C)C.O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H11OSn
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID9032240
Record name Trimethyltin hydroxide
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.83 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Trimethyltin hydroxide

CAS RN

56-24-6
Record name Trimethyltin hydroxide
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Trimethyltin hydroxide
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Trimethyltin hydroxide
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Record name TRIMETHYLTIN HYDROXIDE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
771
Citations
KC Nicolaou, AA Estrada, M Zak… - Angewandte Chemie …, 2005 - Wiley Online Library
Mild, selective, and efficient: A new method that involves the use of trimethyltin hydroxide for the hydrolysis of specific ester groups allows chemists to steer clear of unwanted elimination …
Number of citations: 466 onlinelibrary.wiley.com
R Okawara, K Yasuda - Journal of Organometallic Chemistry, 1964 - Elsevier
… The infrared spectra of trimethyltin hydroxide are examined … weight determinations of trimethyltin hydroxide in carbon … The SnO stretching vibration band in solid trimethyltin hydroxide …
Number of citations: 77 www.sciencedirect.com
KM Anderson, SE Tallentire, MR Probert… - Crystal growth & …, 2011 - ACS Publications
… To eliminate the difficulties in finding untwinned single crystals of trimethyltin hydroxide we also studied both “as received” and sublimed samples by variable temperature X-ray powder …
Number of citations: 19 pubs.acs.org
S Dey, A Schönleber, S Mondal… - Zeitschrift für …, 2016 - degruyter.com
… In the present contribution the low temperature phase of trimethyltin hydroxide, (CH 3 ) 3 SnOH, is considered and a structural model is proposed within the (3+1)-dimensional …
Number of citations: 4 www.degruyter.com
S Dey, A Schonleber, S Mondal, SI Ali… - Crystal Growth & …, 2018 - ACS Publications
… The eight-fold superstructure of trimethyltin hydroxide is described as a commensurately modulated structure in superspace. Short O−H···H−C and C−H···H−C interactions within the …
Number of citations: 12 pubs.acs.org
RLE Furlán, EG Mata, OA Mascaretti, C Peña… - Tetrahedron, 1998 - Elsevier
Selective Detachment of Boc-Protected Amino Acids and Peptides from Merrifield, PAM and Wang Resins by Trimethyltin Hydroxide … Abstract: We describe the development of a new …
Number of citations: 47 www.sciencedirect.com
AM Domingos, GM Sheldrick - Acta Crystallographica Section B …, 1974 - scripts.iucr.org
… Similar chain structures have been reported for trimethyltin hydroxide (Kasai, Ya- suda & Okawara, 1965) and trimethyltin fluoride (Clark, O'Brien & Trotter, 1964), but, unlike these, …
Number of citations: 49 scripts.iucr.org
HE Guard, AB Cobet, WM Coleman Iii - Science, 1981 - science.org
… Both biologically active and autoclaved sediments convert trimethyltin hydroxide to the volatile tetramethyltin. Larger amounts of tetramethyltin were formed in the bioactive sediments …
Number of citations: 126 www.science.org
K Yasuda, R Okawara - Journal of Organometallic Chemistry, 1965 - Elsevier
… for no other vsk=tion k expected in +&is region_ Thus;, the frequencies of the Sn-0 stretching vibrations of this compound are higher than in solid trimethyltin hydroxide {370 cm-l) and …
Number of citations: 42 www.sciencedirect.com
RL Dannley, WA Aue - The Journal of Organic Chemistry, 1965 - ACS Publications
… trimethyltin hydroxide, and hydrogen peroxide can be attributed to a shift in the equilibrium … These data indicate that the trimethyltin hydroxide may be formed by an ionic reaction which …
Number of citations: 18 pubs.acs.org

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